Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C15H12N2O5S and its molecular weight is 332.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical characteristics:
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 319.36 g/mol
- IUPAC Name : this compound
These structural features suggest potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have reported its ability to inhibit Polo-like Kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .
- Induction of Apoptosis : The compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been observed to trigger apoptotic pathways in HeLa and L363 cells with a significant reduction in cell viability at concentrations as low as 4.1 µM .
- Cell Cycle Arrest : By interfering with the normal cell cycle progression, particularly at the G2/M phase, the compound can effectively halt the proliferation of malignant cells .
Anticancer Activity
A summary of relevant studies on the anticancer properties of this compound is presented below:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 4.1 | Plk1 inhibition and apoptosis induction | |
L363 | 5.0 | G2/M cell cycle arrest | |
A549 (Lung) | 6.0 | Apoptosis via mitochondrial pathway |
The data indicates that the compound exhibits potent cytotoxicity against various cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : In a preclinical model using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor growth and enhanced survival rates compared to control groups. The mechanism was attributed to apoptosis and cell cycle arrest .
- Combination Therapy Studies : When used in combination with other chemotherapeutic agents, such as doxorubicin, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Properties
IUPAC Name |
methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-9-5-3-8(4-6-9)17-11(18)7-10-12(16-17)13(19)14(23-10)15(20)22-2/h3-7,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDFVFZENCBEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.